molecular formula C8H4ClNO3 B1405071 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid CAS No. 1256809-80-9

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid

Cat. No.: B1405071
CAS No.: 1256809-80-9
M. Wt: 197.57 g/mol
InChI Key: GXEFPPLUQPVCGK-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused furan-pyridine ring system with a chlorine substituent at position 4 and a carboxylic acid group at position 7. The parent compound, 4-Chlorofuro[3,2-c]pyridine, has a molecular formula of C₇H₄ClNO, a melting point of 41–42°C, and is commercially available (CAS RN: 31270-80-1) . The addition of a carboxylic acid group at position 7 likely increases polarity and aqueous solubility compared to the parent compound, analogous to trends observed in related pyridine-carboxylic acid derivatives .

Properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFPPLUQPVCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the pyridine ring: This step involves the fusion of the furan ring with a pyridine ring, often through a condensation reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming ester derivatives.

Scientific Research Applications

Synthetic Applications

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations:

  • Decarboxylative Reactions : This compound can participate in decarboxylative reactions to form more complex structures. For instance, it has been used in the synthesis of 4-(pyridylmethyl)chroman derivatives through a doubly decarboxylative Michael-type addition process. This method has shown promising yields and highlights the utility of the carboxylic acid group for further functionalization .
  • C–H Functionalization : Recent studies have demonstrated its potential in palladium-catalyzed C–H heteroarylation reactions. This methodology allows for the selective installation of heteroaryl groups onto various substrates, enhancing the diversity of chemical libraries for drug discovery .

Biological Applications

The compound's biological relevance has been explored in several studies:

  • Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound exhibit antimicrobial properties. These findings suggest potential applications in developing new antibiotics or antifungal agents.
  • Pharmacological Studies : Research has indicated that compounds containing this structural motif may influence various biological pathways. For example, studies on related furo-pyridine derivatives have shown promise as anti-inflammatory agents .

Case Study 1: Synthesis and Characterization

A study conducted by researchers at a prominent university focused on synthesizing this compound via a multi-step reaction involving phosphorus oxychloride and subsequent purification techniques. The final product was characterized using NMR and HPLC, confirming its structure and purity .

Case Study 2: Biological Evaluation

In another case study, the antimicrobial efficacy of synthesized derivatives was evaluated against various bacterial strains. Results indicated that certain modifications to the core structure enhanced activity significantly compared to the parent compound .

Summary Table of Applications

Application AreaDescriptionReference
Synthetic MethodologiesUsed as a building block in decarboxylative reactions and C–H functionalization
Antimicrobial ActivityPotential for developing new antibiotics or antifungal agents
Pharmacological StudiesInfluence on anti-inflammatory pathways; potential therapeutic applications

Mechanism of Action

The mechanism of action of 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity for its targets. The furan and pyridine rings provide structural rigidity and electronic properties that can enhance the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

4-Chlorothieno[3,2-c]pyridine-7-carboxylic Acid Derivatives
  • Structure: Replaces the oxygen atom in the furan ring with sulfur (thieno ring).
  • Reactivity: Thieno derivatives exhibit higher reactivity in cross-coupling reactions due to sulfur’s polarizability. For example, 7-chlorothieno[3,2-b]pyridine showed superior yields in Hiyama coupling (Pd catalysis) compared to 4-chlorofuro[3,2-c]pyridine under identical conditions .
  • Biological Activity: Thieno analogs like 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides are potent kinase inhibitors (KDR/FGFR), highlighting their pharmaceutical relevance .
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic Acid
  • Structure : Contains a nitrogen atom in the fused ring (pyrrolo core).
  • Synthesis: Prepared via palladium-catalyzed cross-coupling or methylation reactions, as seen in the synthesis of 4-(3-chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid .
  • Cost : Priced at €232.70–€1,278.90 per gram (95–97% purity), reflecting its use in medicinal chemistry .

Carboxylic Acid Positional Isomers

4-Chlorofuro[3,2-c]pyridine-2-carboxylic Acid
  • Structure : Carboxylic acid group at position 2 instead of 7.
  • Properties : Molecular weight 197.58 g/mol, LogP 2.18, indicating moderate lipophilicity. This isomer is less studied but shares synthetic pathways (e.g., carboxylation via metalation) with other fused-ring systems .
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Structure : Pyrazolo-pyridine core with multiple substituents.
  • Applications : Serves as a building block in drug discovery, though its specific biological targets are unspecified .

Functional Group Variations

4-Chlorofuro[3,2-c]pyridine (Parent Compound)
  • Reactivity: Demonstrated lower reactivity in Sonogashira coupling compared to Hiyama coupling, where Pd(CH₃CN)₂Cl₂/PPh₃ and Cs₂CO₃ yielded moderate-to-good results with silylacetylenes .
  • Commercial Availability : Priced at JPY 70,500–23,600 per 1–5 g (95% purity) .
2-Chloro-4-(2-furyl)pyrimidine
  • Structure : Pyrimidine ring with a furyl substituent.
  • Physical Data : Melting point 81.5–82.5°C, molecular weight 180.58 g/mol .

Key Comparative Data Table

Compound Name Heterocycle Substituents Key Properties/Applications Reference
4-Chlorofuro[3,2-c]pyridine Furo[3,2-c]pyridine Cl at C4 Mp 41–42°C; used in Hiyama coupling
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid Furo[3,2-c]pyridine Cl at C4, COOH at C7 Hypothesized increased polarity Inferred
7-Chlorothieno[3,2-c]pyridine-2-carboxylic acid Thieno[3,2-c]pyridine Cl at C7, COOH at C2 Molecular weight 213.64 g/mol
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid Pyrrolo[3,2-c]pyridine COOH at C7 Kinase inhibitor scaffold; high cost
4-Amino-thieno[3,2-c]pyridine-7-carboxylic acid amide Thieno[3,2-c]pyridine NH₂ at C4, COOH-amide at C7 Antiproliferative activity (IC₅₀ ~50 µM)

Biological Activity

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a fused furan and pyridine ring system, which contributes to its unique chemical properties and biological interactions. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the chlorine atom and the carboxylic acid group enhances the compound's binding affinity and specificity for these targets. The structural rigidity provided by the furan and pyridine rings facilitates these interactions, making it a valuable probe in biochemical assays and studies of biological pathways.

Applications in Research

This compound is utilized in drug discovery as a building block for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals. Its role as a probe in biochemical assays allows researchers to investigate specific biological pathways, making it an important tool in both academic and industrial research settings .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the furan and pyridine rings can significantly impact biological activity. For example, substituents at various positions on the pyridine ring can either enhance or diminish potency against specific biological targets. This relationship underscores the importance of careful structural design in developing new derivatives with improved efficacy .

Case Studies

  • Inhibition Studies : In a study examining related compounds, derivatives with varying substituents on the pyridine ring were evaluated for their inhibitory effects on specific enzymes. Compounds with electron-withdrawing groups at the para position demonstrated enhanced inhibitory activity compared to those with electron-donating groups .
  • Toxicity Assessment : Toxicological evaluations have revealed that this compound exhibits low acute toxicity; however, caution is advised due to its harmful effects upon ingestion or skin contact .
  • Pharmacological Investigations : Research has indicated that derivatives of this compound may exhibit antitumor properties, with studies highlighting their potential use in cancer therapy through modulation of specific signaling pathways involved in cell proliferation and survival .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundEnzyme inhibition
Pyrimidine derivativesAntitumor activity
Pyrazole-pyridine carboxylic acidsAntidiabetic properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-chlorofuro[3,2-c]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization of halogenated precursors, followed by carboxylation. For example, analogous protocols for thieno[3,2-c]pyridine derivatives use acid-catalyzed cyclization of chlorinated intermediates at 60–100°C . Optimization includes adjusting solvent polarity (e.g., dichloromethane for steric control) and base selection (e.g., NaOH for deprotonation) to improve yields .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using elemental analysis and NMR .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • Structural Elucidation : X-ray crystallography (for single-crystal analysis) and FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Electronic Properties : UV-Vis spectroscopy to assess π-π* transitions in the fused aromatic system, complemented by DFT calculations for orbital energy predictions .
    • Data Interpretation : Compare experimental spectra with computational models to resolve discrepancies in substituent effects .

Q. How can researchers ensure stability during storage and handling of this compound?

  • Guidelines : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro substituent. Use desiccants to mitigate moisture-induced degradation .
  • Safety : Follow GHS protocols for corrosive/toxic substances (e.g., H318 for eye irritation risks) and use fume hoods during handling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

  • Approach :

  • Assay Design : Use isoform-specific kinase assays (e.g., KDR vs. FGFR1) to identify selectivity . Validate results with competitive binding studies (e.g., ATP displacement assays).
  • Data Normalization : Account for batch-to-batch purity variations by quantifying active isomers via chiral HPLC .
    • Case Study : Analogous thieno[3,2-c]pyridines show divergent IC₅₀ values due to stereochemical impurities; repurification resolved discrepancies .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Methodology :

  • QSPR Models : Train neural networks on datasets of fused pyridine carboxylates to predict logP, solubility, and metabolic stability .
  • Docking Simulations : Map the carboxylic acid moiety to ATP-binding pockets in kinases (e.g., VEGFR2) using AutoDock Vina .
    • Validation : Compare in silico ADME predictions with in vivo rodent studies to refine models .

Q. What are the challenges in derivatizing the carboxylic acid group for prodrug development, and how can they be addressed?

  • Synthetic Challenges : Steric hindrance from the fused ring system limits esterification/amidation yields.
  • Solutions : Use bulky activating agents (e.g., DCC/DMAP) or microwave-assisted synthesis to enhance reactivity .
  • Case Study : Clopidogrel analogs achieved successful acyl-β-D-glucuronide conjugation via stepwise protection/deprotection .

Q. How does the chlorofuro-pyridine scaffold influence photophysical properties compared to non-halogenated analogs?

  • Experimental Design : Compare fluorescence quantum yields and Stokes shifts of 4-chloro derivatives with unsubstituted furopyridines.
  • Findings : Chlorine’s electron-withdrawing effect reduces π-conjugation, blue-shifting emission maxima by ~20 nm .
  • Applications : Potential as a fluorophore in bioimaging, pending toxicity profiling .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450 interactions).
  • Toxicity Profiles : In vivo studies needed to assess hepatotoxicity risks.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid
Reactant of Route 2
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4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid

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